Diethyl glutaconate
CAS No.: 2049-67-4
Cat. No.: VC21178499
Molecular Formula: C9H14O4
Molecular Weight: 186.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2049-67-4 |
---|---|
Molecular Formula | C9H14O4 |
Molecular Weight | 186.2 g/mol |
IUPAC Name | diethyl (E)-pent-2-enedioate |
Standard InChI | InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h5-6H,3-4,7H2,1-2H3/b6-5+ |
Standard InChI Key | JHCKGVJZNIWNJK-AATRIKPKSA-N |
Isomeric SMILES | CCOC(=O)C/C=C\C(=O)OCC |
SMILES | CCOC(=O)CC=CC(=O)OCC |
Canonical SMILES | CCOC(=O)CC=CC(=O)OCC |
Boiling Point | 237.0 °C |
Introduction
Diethyl glutaconate presents as a colorless to pale yellow liquid under standard conditions. Its physical and chemical properties have been well-documented across multiple reference sources, making it a well-characterized compound for research and industrial applications.
Basic Identification and Structural Information
The following table summarizes the key identifying information for diethyl glutaconate:
Physical Properties
Diethyl glutaconate exhibits the following physical characteristics, which are important for handling, storage, and application considerations:
Property | Value | Source |
---|---|---|
Density | 1.048-1.053 g/cm³ (at 25°C) | |
Boiling Point | 236-238°C (at 760 mmHg) | |
Flash Point | 106.7°C (>230°F) | |
Physical State | Liquid | |
Exact Mass | 186.089 | |
Polar Surface Area (PSA) | 52.60000 |
Solubility and Compatibility
Diethyl glutaconate demonstrates selective solubility characteristics that influence its applications in synthetic chemistry:
The compound is readily soluble in common organic solvents including dimethyl ether (DME), dimethyl sulfoxide (DMSO), methanol (MeOH), and acetic acid (HOAc) . This solubility profile facilitates its use in various organic reactions and synthetic procedures. The compound's limited water solubility is consistent with its ester functionality and moderate-length carbon chain.
Synthesis and Production Methods
Commercial production of diethyl glutaconate typically employs esterification of glutaconic acid with ethanol under acidic conditions. The compound is available commercially as a mixture of cis and trans isomers, with high-purity preparations (98%) available from suppliers such as Sigma-Aldrich .
The compound serves as both an end product and an intermediate in various synthetic pathways. Its presence in chemical catalogs from multiple suppliers indicates its practical significance in both research and industrial settings. The relatively straightforward synthesis pathways make it accessible for diverse applications in organic chemistry and pharmaceutical development.
Applications and Research Significance
Diethyl glutaconate demonstrates significant versatility in multiple application domains, particularly in synthetic organic chemistry and pharmaceutical development.
Pharmaceutical Applications
Diethyl glutaconate serves as a key intermediate in pharmaceutical synthesis, particularly in the production of active pharmaceutical ingredients (APIs) . Its unsaturated diester structure makes it valuable for constructing more complex molecular scaffolds through various reaction pathways. The compound's role as a building block in medicinal chemistry is supported by its ability to participate in addition reactions, cyclizations, and other transformations that generate structures with potential biological activity .
Synthetic Organic Chemistry Applications
In synthetic organic chemistry, diethyl glutaconate functions as:
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A Michael acceptor in conjugate addition reactions
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A dienophile in cycloaddition reactions
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A precursor for heterocyclic compounds
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A substrate for various catalytic transformations
These applications leverage the compound's unsaturated structure and ester functionalities to create more complex molecules with specific stereochemical arrangements.
Recent Research Findings
Recent research has expanded the understanding of diethyl glutaconate's synthetic utility, particularly in stereoselective reactions and the creation of biologically relevant compounds.
Organocatalytic Transformations
A significant research breakthrough involves the organocatalyzed enantioselective consecutive Michael addition of diethyl glutaconate to nitro-olefins followed by reductive cyclization. This process directly provides NH-free trans,trans-2,3,4-trisubstituted pyrrolidines with impressive diastereoselectivity (typically >88:12 dr) and enantioselectivity (>90% ee) .
This reaction pathway is particularly noteworthy because:
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It demonstrates high stereoselectivity under organocatalytic conditions
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It produces pyrrolidine structures related to compounds with significant biological profiles
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It holds considerable promise for medicinal chemistry applications
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The resulting products can function as direct organocatalysts in enantioselective Michael additions promoted by enamine activation
This research exemplifies how diethyl glutaconate can serve as a platform for developing compounds with potential pharmaceutical applications, highlighting its significance beyond its role as a simple chemical intermediate.
Structural Versatility in Chemical Transformations
The chemical versatility of diethyl glutaconate stems from its α,β-unsaturated diester structure, which provides multiple reactive sites for selective chemical transformations. Researchers have leveraged this structural arrangement to develop stereoselective synthetic methodologies that produce compounds with well-defined three-dimensional arrangements.
These structural characteristics allow diethyl glutaconate to participate in:
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Conjugate additions with various nucleophiles
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Cycloaddition reactions to form rings and heterocycles
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Reductive transformations of the carbon-carbon double bond
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Selective modifications of the ester functionalities
The combination of these reaction possibilities makes diethyl glutaconate a versatile starting material for the construction of diverse molecular architectures with potential applications in materials science, catalysis, and medicinal chemistry.
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